5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS No.:
Cat. No.: VC18369956
Molecular Formula: C8H5F2NO2
Molecular Weight: 185.13 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one -](/images/structure/VC18369956.png)
Specification
Molecular Formula | C8H5F2NO2 |
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Molecular Weight | 185.13 g/mol |
IUPAC Name | 5,7-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
Standard InChI | InChI=1S/C8H5F2NO2/c9-4-1-6(10)5-3-13-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Standard InChI Key | PXZSYWIGVLGGFU-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=C(C=C2F)F)NC(=O)O1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₈H₅F₂NO₂ and a molecular weight of 185.13 g/mol . Its IUPAC name, 5,7-difluoro-4H-1,4-benzoxazin-3-one, reflects the substitution pattern and heterocyclic framework .
Structural Characterization
Key structural features include:
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A benzoxazine ring system fused with a benzene moiety.
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Fluorine atoms at the 5 and 7 positions on the aromatic ring.
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A ketone group at position 2 and an amine group at position 4 .
The SMILES notation (C1C(=O)NC2=C(O1)C=C(C=C2F)F) and InChIKey (BTIJCTORPDVZCN-UHFFFAOYSA-N) further clarify its connectivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅F₂NO₂ | |
Molecular Weight | 185.13 g/mol | |
Boiling Point | 301.0 ± 42.0 °C | |
Density | 1.443 ± 0.06 g/cm³ | |
SMILES | C1C(=O)NC2=C(O1)C=C(C=C2F)F |
Synthesis and Manufacturing
Palladium-Catalyzed Carbonylation-Cyclization
A prominent synthetic route involves a domino carbonylation-cyclization reaction using ortho-halophenols and cyanamide. This method, reported bykerbladh et al., employs:
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Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts.
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Mo(CO)₆ as a CO source.
For example, 2-iodophenol reacts with cyanamide under these conditions to yield the target compound in 76% isolated yield .
Alternative CO Sources
The methodology is versatile, accommodating substitutes for Mo(CO)₆, such as:
Table 2: Representative Synthesis Conditions
Substrate | Catalyst | CO Source | Yield (%) | Source |
---|---|---|---|---|
2-Iodophenol | Pd(PPh₃)₄ | Mo(CO)₆ | 76 | |
2-Bromophenol | Pd(OAc)₂ | Mo(CO)₆ | 58 |
Physicochemical Properties
Spectral Data
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¹H NMR (CD₃OD): Signals at δ 8.00 (dd, J = 7.8 Hz) and δ 7.71 (td, J = 7.8 Hz) confirm aromatic protons .
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¹³C NMR: Peaks at δ 161.2 (C=O) and δ 153.1 (C-F) align with the benzoxazine structure .
Stability and Solubility
The compound is stable under ambient conditions but hygroscopic. It exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
Applications in Drug Discovery
Role in Heterocyclic Chemistry
The compound serves as a building block for:
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